2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . It is also known by its IUPAC name, 2,2,2-trifluoroethyl isobutylcarbamate . This compound is characterized by the presence of a trifluoroethyl group and an isobutylcarbamate moiety, making it a unique and versatile molecule in various chemical applications.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with isobutyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
This compound: Another carbamate derivative with distinct properties.
The uniqueness of this compound lies in its specific combination of trifluoroethyl and isobutylcarbamate groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLUNMLQLSXQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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